2-(2,4-dichlorophenoxy)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE is a complex organic compound that features a pyrrolopyrazine scaffold. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 2-(2,4-DICHLOROPHENOXY)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE involves multiple steps. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolopyrazine compound.
Chemical Reactions Analysis
2-(2,4-DICHLOROPHENOXY)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Cyclization: Intramolecular cyclization reactions are crucial in forming the pyrrolopyrazine scaffold.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE involves its interaction with specific molecular targets and pathways. For instance, it can selectively inhibit the COX-2 enzyme, making it a promising anti-inflammatory agent . Additionally, its structure allows it to bind to various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
2-(2,4-DICHLOROPHENOXY)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE can be compared with other pyrrolopyrazine derivatives, such as:
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Known for its antibacterial and antifungal activities.
2,4-dichlorophenoxyacetamide chalcone hybrids: These compounds are evaluated for their antiproliferative activities against cancer cell lines.
2-(2,4-dichlorophenoxy)acetic acid derivatives: These are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme.
The uniqueness of 2-(2,4-DICHLOROPHENOXY)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-ETHANONE lies in its specific structural features and the broad spectrum of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H18Cl2N2O2 |
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Molecular Weight |
329.2 g/mol |
IUPAC Name |
1-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-(2,4-dichlorophenoxy)ethanone |
InChI |
InChI=1S/C15H18Cl2N2O2/c16-11-3-4-14(13(17)8-11)21-10-15(20)19-7-6-18-5-1-2-12(18)9-19/h3-4,8,12H,1-2,5-7,9-10H2 |
InChI Key |
QNNQRLQYQAXZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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